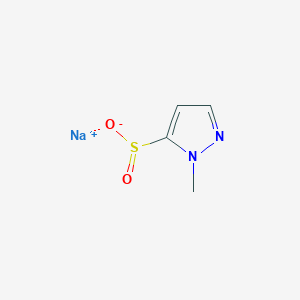

Sodium 1-methyl-1H-pyrazole-5-sulfinate

Description

Properties

Molecular Formula |

C4H5N2NaO2S |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

sodium;2-methylpyrazole-3-sulfinate |

InChI |

InChI=1S/C4H6N2O2S.Na/c1-6-4(9(7)8)2-3-5-6;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

PLBGCFNWGZRUFF-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=CC=N1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Description

A patented method describes the preparation of 1-methyl-5-hydroxypyrazole, a key intermediate structurally related to sodium 1-methyl-1H-pyrazole-5-sulfinate, which can be adapted for sulfinate synthesis. The method involves:

- Alkali-mediated reaction of dimethyl malonate with a formamide compound (e.g., dimethylformamide) and an alkylating agent (e.g., dimethyl sulfate) in a solvent to form an intermediate compound.

- Cyclization of this intermediate with methylhydrazine or hydrazine hydrate to form the pyrazole ring.

- Hydrolysis and decarboxylation of the cyclized product using acid to yield the target pyrazole intermediate.

This process is characterized by high selectivity, improved yield, and purity compared to prior art, and uses less corrosive and more economical reagents, facilitating industrial scalability.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Dimethyl malonate + DMF + dimethyl sulfate | 30–90 (opt. 40–70) | 2 hours reflux at 123 then 102 | - | - |

| 2 | Intermediate + methylhydrazine + methanol | 0 (addition), then reflux | 4 hours | - | - |

| 3 | Product + sulfuric acid (70%) | 65 | 8 hours | 65.9 | 95 |

The final product after neutralization, solvent removal, and filtration yields this compound or closely related derivatives with high purity and yield.

Advantages

- Use of low-corrosivity reagents.

- High selectivity in ring closure, minimizing isomer formation.

- Facilitates industrial production due to cost-effective and safer reagents.

- Purity reaching 95% with yields near 66% based on starting materials.

Preparation via Novel Reagent-Based Methodology for Methyl Sulfones

Reagent Development and Strategy

A recent innovative approach involves the synthesis of a specialized vinamidinium salt reagent bearing a methyl sulfone substituent. This reagent is synthesized from sodium methyl sulfinate through esterification, saponification, and a Vilsmeier-Haack reaction to yield a stable crystalline intermediate.

This reagent then reacts with bis-nucleophiles such as methylhydrazine to directly form methylsulfone-substituted pyrazoles, including this compound derivatives.

Synthetic Route and Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Esterification of sodium methyl sulfinate | Standard esterification protocols | Ambient to 90 | - |

| Saponification | Hydrolysis of ester to acid | Ambient | - |

| Vilsmeier-Haack reaction | Acid + Vilsmeier-Haack reagent | 90 | 58 |

| Reaction with methylhydrazine | Reflux in ethanol | Reflux | 48–90 |

The final pyrazole methyl sulfone product is obtained in moderate to high yields, with scalability demonstrated up to 171 grams in a single run.

Scope and Versatility

- The reagent reacts efficiently with various bis-nucleophiles to yield a broad range of methylsulfone-substituted heterocycles.

- The method is applicable on milligram to multigram scales without significant loss in yield.

- Products are often crystalline solids, facilitating purification by crystallization or chromatography.

Advantages

- Avoids the use of smelly or unstable intermediates.

- Provides a direct route to methylsulfone-substituted pyrazoles.

- Stable reagents and intermediates allow for long-term storage and ease of handling.

- High purity and yields with potential for medicinal and coordination chemistry applications.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-1H-pyrazole-5-sulfinate undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfinate group to a sulfonate group.

Reduction: Reduction reactions can convert the sulfinate group to a sulfide group.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, transition metal catalysts, and photoredox catalysts . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfonamides, sulfides, and sulfones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Sodium 1-methyl-1H-pyrazole-5-sulfinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium 1-methyl-1H-pyrazole-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophilic targets, forming stable sulfonamide bonds . This mechanism is crucial in enzyme inhibition and protein modification, where the compound interacts with specific molecular targets and pathways .

Comparison with Similar Compounds

Key Observations :

- Synthesis: Derivatives like 4a and 4b are synthesized under mild conditions (e.g., ethanol/methanol, 10–13 hours) with yields exceeding 80% .

- Substituent Effects : The 5-position substituent (e.g., acetamido, chloroacetamido) influences pharmacological activity and solubility. Sulfinate groups may enhance ionic character, improving water solubility compared to sulfonyl or sulfonamide analogs .

Comparison with Sulfonate Salts

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) is a structurally distinct sulfonate salt used in industrial processes such as polymer production. Key differences include:

Table 2: Sulfinate vs. Sulfonate Salts

Key Observations :

- Reactivity : Sulfinates are stronger nucleophiles than sulfonates due to the lower oxidation state of sulfur (-SO₂⁻ vs. -SO₃⁻), making them useful in asymmetric synthesis .

- Stability : Sulfonates are generally more stable under oxidative conditions, whereas sulfinates may require inert atmospheres for storage .

Pharmacological Comparison

Pyrazole sulfonyl derivatives like 4a–4e () were tested for analgesic, anti-inflammatory, and ulcerogenic effects. While specific data for the sulfinate variant is unavailable, trends from analogs suggest:

- Ulcerogenicity : Sulfonyl groups may reduce gastric toxicity compared to carboxylic acids, but this requires validation for sulfinate salts .

Biological Activity

Sodium 1-methyl-1H-pyrazole-5-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its sulfinyl group significantly enhances its reactivity and biological activity compared to other compounds in the same class. The molecular formula is C4H6N2NaO2S, indicating the presence of sodium, which contributes to its solubility in aqueous environments.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiparasitic Effects : Compounds with similar structures have shown potential against parasitic infections by targeting specific biochemical pathways in organisms .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties : Some pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating conditions associated with inflammation .

Antiparasitic Activity

A study highlighted the synthesis of 1-methyl-1H-pyrazole derivatives that demonstrated potent activity against the parasitic nematode Haemonchus contortus, with minimal cytotoxicity observed in mammalian cell lines. The selectivity index was favorable, indicating a promising therapeutic window for these compounds .

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antimicrobial activity. For instance, compounds derived from this structure were tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing effective inhibition at low concentrations .

Anti-inflammatory Studies

In a series of experiments, certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. This suggests that this compound could be developed as a novel anti-inflammatory agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.